molecular formula C10H4Br2F3N B1432583 4,6-Dibromo-2-(trifluoromethyl)quinoline CAS No. 1431544-28-3

4,6-Dibromo-2-(trifluoromethyl)quinoline

Cat. No.: B1432583
CAS No.: 1431544-28-3
M. Wt: 354.95 g/mol
InChI Key: PZSPMCNXIHWBJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4,6-Dibromo-2-(trifluoromethyl)quinoline” is C10H4Br2F3N .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 354.95 .

Scientific Research Applications

1. Organic Synthesis and Derivative Formation

  • Synthesis Techniques: Various synthesis methods for creating quinoline derivatives have been explored. For example, Lefebvre, Marull, and Schlosser (2003) described a process to produce 2-bromo-4-(trifluoromethyl)quinolines and subsequent conversions into different quinoline derivatives, highlighting the versatility of these compounds in organic synthesis (Lefebvre, Marull, & Schlosser, 2003).
  • Complex Compound Formation: Bonacorso et al. (2018) synthesized new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, indicating the potential for creating complex compounds with specific properties (Bonacorso et al., 2018).

2. Photophysics and Bioimaging

  • Bioimaging Applications: Chen et al. (2019) discovered that quinolines with amino and trifluoromethyl groups have strong intramolecular charge-transfer fluorescence, useful in bioimaging. They applied these derivatives for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines (Chen et al., 2019).
  • Photophysical Analyses: The work of Rodrigues et al. (2018) on indolyl-quinolines highlighted their photophysical properties, including the ability to generate singlet oxygen species after light exposure, showing their potential in photophysical research (Rodrigues et al., 2018).

3. Material Science and Liquid Crystals

  • Liquid Crystal Research: Rodrigues et al. (2019) synthesized new 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines and evaluated them as liquid crystals, highlighting the applicability of these compounds in material science (Rodrigues et al., 2019).

4. Photovoltaic Properties

  • Organic-Inorganic Photodiode Fabrication: Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, suggesting their use in photodiode fabrication. This research demonstrates the potential of quinoline derivatives in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Properties

IUPAC Name

4,6-dibromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSPMCNXIHWBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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